(1R)-10-Camphorsulfonamide

Descripción general

Descripción

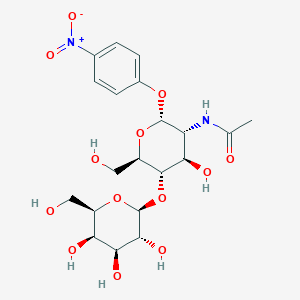

(1R)-10-Camphorsulfonamide, also known as (1R)-10-CSA, is a chiral amide derivative of camphor with a sulfonamide group. It has a wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound has been extensively studied and has been found to have interesting biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Inhibition of MyD88 Signaling Pathway

(1R)-10-Camphorsulfonamide has been studied for its potential to inhibit the MyD88 signaling pathway. MyD88 is an adapter protein that plays a crucial role in the innate immune response. By targeting MyD88, researchers are exploring therapeutic strategies for conditions such as neuroinflammation, acute liver/kidney injury, and autoimmune diseases like systemic lupus erythematosus .

Neurodegenerative Disease Research

The compound’s ability to modulate immune responses makes it a candidate for treating neurodegenerative diseases. By reducing neuroinflammation, it may offer neuroprotective benefits, potentially slowing the progression of diseases like Alzheimer’s and Parkinson’s .

Anti-inflammatory Drug Development

As an inhibitor of MyD88, (1R)-10-Camphorsulfonamide is being researched for its use in developing new anti-inflammatory drugs. Its mechanism of action could lead to novel treatments for a variety of inflammatory conditions .

Transplantation Medicine

In transplantation medicine, controlling the immune response is critical. (1R)-10-Camphorsulfonamide’s immunomodulatory effects are being studied to prevent transplant rejection and improve outcomes in organ transplant patients .

Cancer Therapy

There is potential therapeutic value in using (1R)-10-Camphorsulfonamide for treating B-cell lymphoma, particularly in cases with the MyD88 L265P mutation. Its role in modulating immune responses could make it a valuable agent in cancer therapy .

Metabolic Disorder Treatments

Research into metabolic disorders, such as type 2 diabetes, has shown that modulation of certain pathways can significantly impact glucose control and weight management. While (1R)-10-Camphorsulfonamide has not been directly linked to this research, the pathways it affects are similar to those targeted by other compounds in metabolic studies .

Cardiovascular Disease Management

Compounds that affect the immune system can also have implications for cardiovascular diseases. By influencing inflammatory processes, (1R)-10-Camphorsulfonamide may contribute to the development of therapies aimed at reducing cardiovascular risks .

Drug Discovery and Design

The study of (1R)-10-Camphorsulfonamide in various disease models contributes to the broader field of drug discovery and design. Its interactions with key proteins and signaling pathways provide insights that can be applied to the creation of new pharmaceuticals .

Mecanismo De Acción

References:

- Nauck, M. A., & D‘Alessio, D. A. (2022). Tirzepatide, a dual GIP/GLP-1 receptor co-agonist for the treatment of type 2 diabetes with unmatched effectiveness regarding glycemic control and body weight reduction. Cardiovascular Diabetology, 21(1), 169

- Verywell Health. (2024). What Are GLP-1 Receptor Agonists?

Propiedades

IUPAC Name |

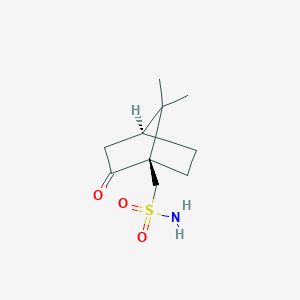

[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3,(H2,11,13,14)/t7-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLUNABTQYDFJM-XVKPBYJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90993457 | |

| Record name | 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-10-Camphorsulfonamide | |

CAS RN |

72597-34-3 | |

| Record name | (1R)-10-Camphorsulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72597-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

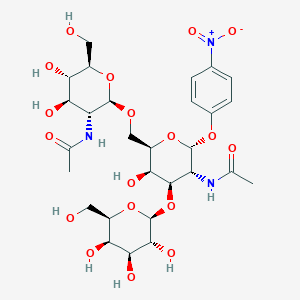

![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)